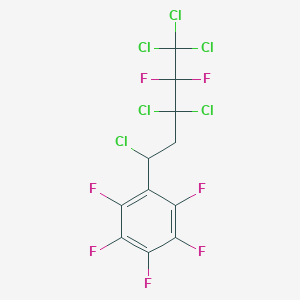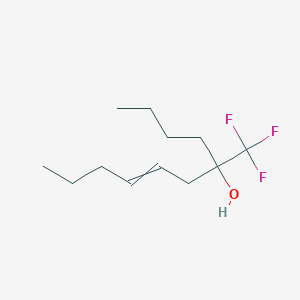![molecular formula C10H14OS2 B14307375 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol CAS No. 113087-87-9](/img/structure/B14307375.png)
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with methoxymethyl and dimethyl groups. The presence of the methoxymethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,4-dimethylbenzene-1-thiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylbenzene-1-thiol: Lacks the methoxymethylsulfanyl group, resulting in different chemical properties.
5-Methoxy-2,4-dimethylbenzene-1-thiol: Contains a methoxy group instead of the methoxymethylsulfanyl group.
5-(Methylsulfanyl)-2,4-dimethylbenzene-1-thiol: Contains a methylsulfanyl group instead of the methoxymethylsulfanyl group.
Uniqueness
The presence of the methoxymethylsulfanyl group in 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds. This uniqueness contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
113087-87-9 |
|---|---|
Molekularformel |
C10H14OS2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
5-(methoxymethylsulfanyl)-2,4-dimethylbenzenethiol |
InChI |
InChI=1S/C10H14OS2/c1-7-4-8(2)10(5-9(7)12)13-6-11-3/h4-5,12H,6H2,1-3H3 |
InChI-Schlüssel |
SSEAIUYFHBGIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S)SCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



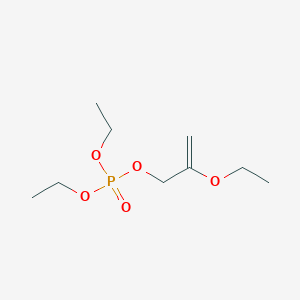
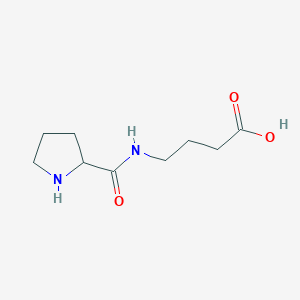
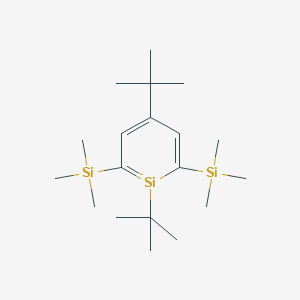
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
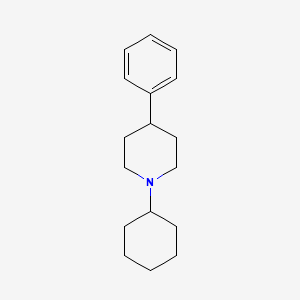
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

